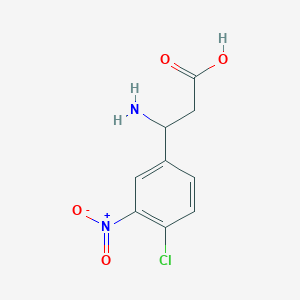
3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is a compound that has been synthesized as a potential GABA B receptor antagonist. It is a lower homologue of baclofen, phaclofen, and saclofen, which are known for their roles in modulating the GABAergic system. The presence of the amino group and the chloro-nitrophenyl moiety suggests that this compound could interact with receptor sites in a specific manner, potentially offering therapeutic benefits or serving as a tool in pharmacological research .
Synthesis Analysis
The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid has been described, involving the preparation of chlorinated acids that act as weak specific antagonists of the GABA B receptor. The synthesis process for related compounds typically involves multiple steps, including cyclization and reduction reactions. For instance, the synthesis of a related compound, aminoglutethimide, involves the resolution of 4-cyano-4-(4-nitrophenyl)hexanoic acids using enantiomerically pure resolving agents, followed by cyclization and reduction of the nitro group to achieve high enantiomeric purity . Although the exact synthesis steps for 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid are not detailed, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid has been elucidated using techniques such as X-ray single crystal analysis. This method allows for the determination of absolute configuration, as demonstrated in the case of (R)-(+)-3-(4-nitrophenyl)-3-ethylpiperidine-2,6-dione, a related compound. The molecular structure is crucial for understanding the interaction of the compound with biological targets such as the GABA B receptor .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions. These reactions are designed to introduce specific functional groups and to construct the desired molecular framework. The nitro reduction step is particularly important for converting nitro groups to amino groups, which are key functional groups in the target compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid and its analogs are influenced by their functional groups and molecular structure. For example, the presence of the amino group and the chloro substituent can affect the compound's solubility, acidity, and reactivity. The antagonistic activity of these compounds at the GABA B receptor is quantified using the pA(2) value, with the sulfonic acid derivative showing stronger activity compared to the phosphonic and carboxylic acid derivatives . These properties are essential for the compound's biological activity and potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : Innovative methods for synthesizing related compounds are explored. For instance, ethyl 3‐(3‐aminophenyl)propanoate synthesis involves Knoevenagel condensation/alkylidene reduction and esterification using stannous chloride as a reducing and activating agent (Nagel, Radau, & Link, 2011).
- Antimicrobial Activity : Some derivatives of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, such as chloramphenicol analogs, have been synthesized to study the relationship between chemical constitution and biological activity, though not always with inhibitory effects against common pathogens (Kao, 1956).
Applications in Pharmacology
- Antidepressant Drug Synthesis : Derivatives like 3-chloro-1-phenyl-1-propanol are used as chiral intermediates in synthesizing antidepressant drugs, with specific microbial reductases being employed for high enantioselectivity (Choi et al., 2010).
- Anti-inflammatory and Antiulcer Activities : Novel conjugates of amino acids with nifedipine have been synthesized and evaluated for antioxidant, anti-inflammatory, and antiulcer activities, showcasing the potential medicinal applications of these compounds (Subudhi & Sahoo, 2011).
Materials Science and Spectroscopy
- Fluorescence Derivatization : Derivatives of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid are used in fluorescence derivatization of amino acids for biological assays, contributing to advancements in spectroscopy and materials science (Frade et al., 2007).
- Spectroscopic Analysis : Detailed spectroscopic profiling using techniques like FT-IR, FT-Raman, and UV–Visible spectra provide insights into the molecular structure and properties of related organic amines (Abraham et al., 2018).
Propriétés
IUPAC Name |
3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c10-6-2-1-5(3-8(6)12(15)16)7(11)4-9(13)14/h1-3,7H,4,11H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKPRIDXTRTCLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345333 |
Source


|
| Record name | 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid | |
CAS RN |
682804-60-0 |
Source


|
| Record name | β-Amino-4-chloro-3-nitrobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=682804-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

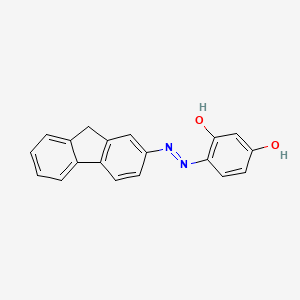
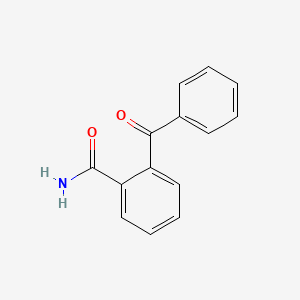
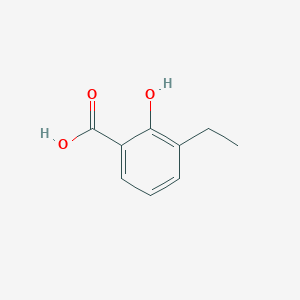


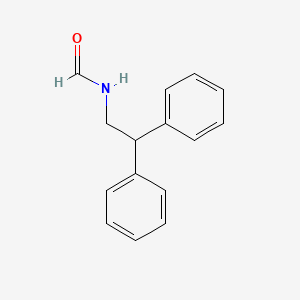


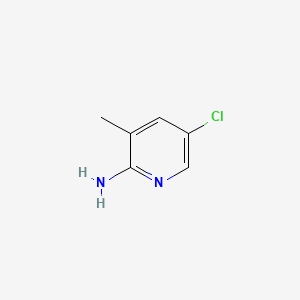

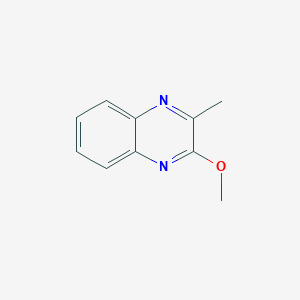
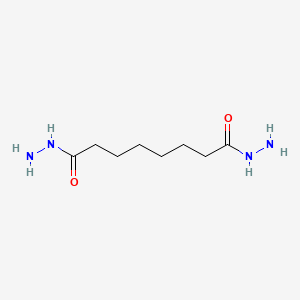
![2,3-Dihydrofuro[2,3-b]quinoline](/img/structure/B1330725.png)
